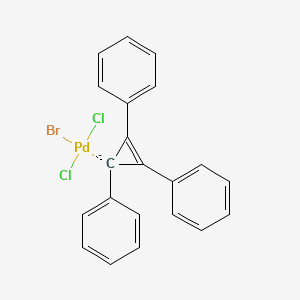
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is a complex organometallic compound with the molecular formula C21H15BrCl2Pd. This compound is notable for its unique structure, which includes a palladium center coordinated to a bromo and two chloro ligands, as well as a 2,3-diphenylcyclopropen-1-yl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene typically involves the reaction of palladium chloride with bromo(2,3-diphenylcyclopropen-1-yl)benzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different palladium species.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The bromo and chloro ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while substitution reactions can produce a variety of palladium complexes with different ligands.
Scientific Research Applications
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Similar structure but lacks the palladium center.
(2,3-Diphenyl-1,4-cyclopentadien-1-yl)benzene: Different ring structure and lacks halogen ligands.
(3-Methoxy-2,3-diphenyl-1-cyclopropen-1-yl)benzene: Contains a methoxy group instead of halogens.
Uniqueness
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene is unique due to its palladium center and the combination of bromo and chloro ligands. This unique structure imparts specific reactivity and catalytic properties that are not observed in similar compounds.
Biological Activity
Bromo(dichloro)palladium,(2,3-diphenylcyclopropen-1-yl)benzene, a palladium complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a palladium center coordinated with bromo and dichloro ligands, alongside a cyclopropenyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.
Chemical Structure
The chemical formula for this compound is C21H15BrCl2Pd. The structural representation highlights the coordination of the palladium atom with halogen ligands and an organic ligand derived from diphenylcyclopropene.
Synthesis
The synthesis of this compound typically involves the reaction of palladium salts with appropriate organic ligands under controlled conditions. Various synthetic routes have been explored, including reactions involving thiosemicarbazones and other organometallic precursors that yield palladium complexes with enhanced biological properties .
Cytotoxicity
Recent studies have indicated that palladium complexes exhibit significant cytotoxic activity against various human tumor cell lines. For instance, research has shown that complexes similar to Bromo(dichloro)palladium display promising results in inhibiting the growth of cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for tumor survival .
Antimicrobial Properties
Additionally, palladium complexes have been evaluated for their antimicrobial properties. Preliminary investigations suggest that Bromo(dichloro)palladium may possess inhibitory effects against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved .
Case Studies
- Cytotoxic Activity Against Tumor Cells :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Research Findings
Research has consistently shown that the biological activity of palladium complexes is influenced by their ligands and structural characteristics. The presence of halogens like bromine and chlorine enhances their reactivity and interaction with biological targets. Ongoing research aims to optimize these compounds for greater efficacy and reduced toxicity in clinical settings.
Properties
Molecular Formula |
C21H15BrCl2Pd- |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
bromo(dichloro)palladium;(2,3-diphenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C21H15.BrH.2ClH.Pd/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18;;;;/h1-15H;3*1H;/q-1;;;;+3/p-3 |
InChI Key |
WPSBGOACVJCRBH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)[C-]2C(=C2C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd](Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















